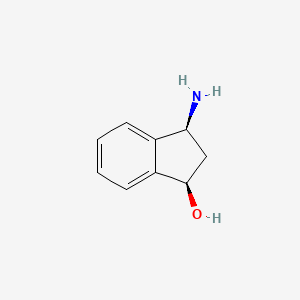
8-Methyl-1H-purin-2(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Methyl-1H-purin-2(3H)-one is a derivative of purine, a heterocyclic aromatic organic compound. This compound is of significant interest due to its structural similarity to naturally occurring purines, which are fundamental components of nucleic acids like DNA and RNA.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methyl-1H-purin-2(3H)-one typically involves the alkylation of purine derivatives. One common method is the methylation of 1H-purin-2(3H)-one using methyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods
Industrial production of this compound often involves large-scale methylation reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, with careful control of reaction parameters to ensure consistent product quality.
化学反应分析
Types of Reactions
8-Methyl-1H-purin-2(3H)-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding purine oxides.
Reduction: Reduction reactions can yield dihydropurine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at different positions on the purine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and halides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Purine oxides.
Reduction: Dihydropurine derivatives.
Substitution: Various substituted purines depending on the nucleophile used.
科学研究应用
8-Methyl-1H-purin-2(3H)-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex purine derivatives.
Biology: Studied for its role in enzyme inhibition and interaction with nucleic acids.
Medicine: Investigated for potential therapeutic applications, including antiviral and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 8-Methyl-1H-purin-2(3H)-one involves its interaction with various molecular targets, including enzymes and nucleic acids. It can inhibit enzyme activity by binding to the active site or interacting with cofactors. In nucleic acids, it can intercalate between base pairs, disrupting normal DNA or RNA function.
相似化合物的比较
Similar Compounds
- 1-Methyl-1H-purin-2(3H)-one
- 3-Methyl-1H-purin-2(3H)-one
- 6-Methyl-1H-purin-2(3H)-one
Uniqueness
8-Methyl-1H-purin-2(3H)-one is unique due to its specific methylation pattern, which influences its chemical reactivity and biological activity. Compared to other methylated purines, it exhibits distinct properties in terms of enzyme inhibition and nucleic acid interaction, making it a valuable compound for research and industrial applications.
属性
CAS 编号 |
89418-09-7 |
|---|---|
分子式 |
C6H6N4O |
分子量 |
150.14 g/mol |
IUPAC 名称 |
8-methyl-3,7-dihydropurin-2-one |
InChI |
InChI=1S/C6H6N4O/c1-3-8-4-2-7-6(11)10-5(4)9-3/h2H,1H3,(H2,7,8,9,10,11) |
InChI 键 |
YNVSAKLIHBMSPU-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC2=C(N1)C=NC(=O)N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-{Bicyclo[1.1.1]pentan-1-yl}azetidin-3-amine](/img/structure/B11923042.png)
![1-Methylpyrrolo[1,2-c]pyrimidine](/img/structure/B11923050.png)

![1H-pyrazolo[3,4-c]pyridazin-3-amine](/img/structure/B11923056.png)

![4-Oxo-5-oxaspiro[2.4]heptane-1-carbaldehyde](/img/structure/B11923066.png)



![Furo[2,3-b]pyridine-5-carbonitrile](/img/structure/B11923087.png)


![3,4-Dihydropyrrolo[2,3-d]imidazole-5-carboxylic acid](/img/structure/B11923113.png)

